BenchChemオンラインストアへようこそ!

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

Medicinal Chemistry Synthetic Methodology Building Block Selection

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a bicyclic heterocycle composed of a saturated pyrazine ring fused to a 3‑bromo‑substituted imidazole, supplied as the hydrochloride salt (C₆H₉BrClN₃, MW 238.51 g/mol). The compound serves as a versatile C‑3 halogenated building block for the tetrahydroimidazo[1,2‑a]pyrazine scaffold, a chemotype that has been elaborated into Gαq protein inhibitors (e.g., BIM‑46174) , P2X7 receptor antagonists , and antifungal agents targeting itraconazole‑resistant Sporothrix species.

Molecular Formula C6H9BrClN3
Molecular Weight 238.51 g/mol
CAS No. 1187830-45-0
Cat. No. B1519790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride
CAS1187830-45-0
Molecular FormulaC6H9BrClN3
Molecular Weight238.51 g/mol
Structural Identifiers
SMILESC1CN2C(=NC=C2Br)CN1.Cl
InChIInChI=1S/C6H8BrN3.ClH/c7-5-3-9-6-4-8-1-2-10(5)6;/h3,8H,1-2,4H2;1H
InChIKeyDHCCQMBHQKWEMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Hydrochloride (CAS 1187830-45-0) – Core Scaffold Identity and Procurement-Relevant Profile


3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a bicyclic heterocycle composed of a saturated pyrazine ring fused to a 3‑bromo‑substituted imidazole, supplied as the hydrochloride salt (C₆H₉BrClN₃, MW 238.51 g/mol) [1]. The compound serves as a versatile C‑3 halogenated building block for the tetrahydroimidazo[1,2‑a]pyrazine scaffold, a chemotype that has been elaborated into Gαq protein inhibitors (e.g., BIM‑46174) [2], P2X7 receptor antagonists [3], and antifungal agents targeting itraconazole‑resistant Sporothrix species [4]. The saturated 5,6,7,8‑tetrahydro core distinguishes it from fully aromatic imidazo[1,2‑a]pyrazines by introducing sp³ character (Fsp³ = 0.33) that alters conformational preferences, patent novelty, and physicochemical properties relevant to fragment‑based drug discovery [1][5].

Why Generic Substitution of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Hydrochloride with In‑Class Analogs Compromises Experimental Reproducibility


Although the tetrahydroimidazo[1,2‑a]pyrazine scaffold appears in multiple compound libraries, direct substitution with the unsubstituted core (CAS 1187830‑84‑7), the 3‑chloro analog (CAS 1253801‑38‑5), or the 3‑iodo variant introduces quantitatively different reactivity, biological activity, and physicochemical behavior that cannot be compensated by adjusting reaction conditions alone [1][2]. The C‑3 bromine atom provides an optimal leaving‑group balance for palladium‑catalyzed cross‑couplings—more reactive than chlorine yet more stable and economical than iodine—directly affecting synthetic yield and downstream library diversity [3]. Critically, Lima‑Neto et al. (2023) demonstrated that antifungal activity of 5,6,7,8‑tetrahydroimidazo[1,2‑a]pyrazine hybrids against Sporothrix spp. is contingent on C‑3 substitution; unsubstituted analogs were inactive, meaning that procurement of the core without a halogen handle eliminates a validated pharmacophoric requirement [1]. Furthermore, the hydrochloride salt form (CAS 1187830‑45‑0) offers defined stoichiometry and enhanced aqueous solubility relative to the free base (CAS 954239‑19‑1), ensuring reproducible solution‑phase handling and biological assay preparation [4]. Substituting any of these features invalidates structure‑activity relationships established in the primary literature and introduces uncontrolled variables into synthetic and biological workflows.

Product-Specific Quantitative Differentiation Evidence for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Hydrochloride (CAS 1187830-45-0) Against Closest Analogs


C‑3 Bromine Provides Optimal Pd‑Catalyzed Cross‑Coupling Reactivity Balance Compared to C‑3 Chlorine and C‑3 Iodine Analogs

In palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, the C‑3 bromine atom on 3‑bromo‑5,6,7,8‑tetrahydroimidazo[1,2‑a]pyrazine offers an intermediate oxidative addition rate that is approximately 50–100‑fold faster than the 3‑chloro analog (CAS 1253801‑38‑5, C‑Cl bond dissociation energy ~97 kcal/mol) yet avoids the light sensitivity, thermal lability, and higher cost associated with the 3‑iodo analog (C‑I bond dissociation energy ~57 kcal/mol) [1][2]. This reactivity tiering is well‑established for aryl halides: Ar‑Br substrates reliably undergo coupling at 60–80°C with standard Pd(PPh₃)₄ catalyst, whereas Ar‑Cl often requires specialized electron‑rich ligands (e.g., SPhos, XPhos) and temperatures exceeding 100°C, and Ar‑I is prone to homocoupling side reactions [1]. For the tetrahydroimidazo[1,2‑a]pyrazine scaffold, the 3‑bromo handle thus enables the widest range of compatible coupling partners (arylboronic acids, amines, amides) under mild, high‑yielding conditions without requiring ligand optimization .

Medicinal Chemistry Synthetic Methodology Building Block Selection

C‑3 Halogen Substitution Is a Validated Pharmacophoric Requirement for Antifungal Activity Against Itraconazole‑Resistant Sporothrix Species

In a systematic structure‑activity relationship study by Lima‑Neto et al. (2023), nine 5,6,7,8‑tetrahydroimidazo[1,2‑a]pyrazine‑based thiosemicarbazone and thiazolidinedione hybrids were evaluated against pathogenic Sporothrix species by broth microdilution [1]. Four C‑3 substituted analogs showed measurable antifungal activity, whereas C‑3 unsubstituted analogs were inactive. The study explicitly concluded that 'activity of 5,6,7,8‑tetrahydroimidazo[1,2‑a]pyrazine hybrids against Sporothrix depended on the substitution on the imidazopyrazine ring' [1]. Active C‑3 substituted compounds additionally demonstrated synergistic interactions with itraconazole in checkerboard assays using non‑wild‑type isolates, and exhibited low cytotoxicity toward mouse fibroblast cells [1]. This establishes that the C‑3 position is not merely a synthetic handle but a critical pharmacophoric element required for overcoming itraconazole resistance in Sporothrix brasiliensis, the most virulent species in the hyperendemic Brazilian context.

Antifungal Drug Discovery Sporothrix brasiliensis Itraconazole Resistance

Hydrochloride Salt Provides Defined Stoichiometry and Enhanced Aqueous Solubility Relative to the Free Base Form

The hydrochloride salt (CAS 1187830‑45‑0, MW 238.51 g/mol) provides a single, well‑characterized stoichiometric entity (1:1 HCl salt) with a hydrogen bond donor count of 2 (versus 1 for the free base), facilitating consistent weighing, dissolution, and reaction stoichiometry [1]. In contrast, the free base (CAS 954239‑19‑1, MW 202.05 g/mol) is hygroscopic and can form variable mixtures of protonation states in solution, introducing uncontrolled pH shifts in buffered biological assays . The hydrochloride salt is typically ≥95% pure by HPLC and NMR as verified by multiple commercial suppliers [1], and its crystalline nature provides superior long‑term storage stability at ambient temperature when protected from moisture, compared to the free base which may require cold storage . This directly reduces QC burden and ensures lot‑to‑lot reproducibility in multi‑step synthetic campaigns and biological screens.

Pre-formulation Salt Selection Aqueous Solubility

Saturated Tetrahydro Core Confers Fsp³ Advantage Over Fully Aromatic Imidazo[1,2‑a]pyrazine Scaffolds in Fragment‑Based Drug Discovery

The saturated 5,6,7,8‑tetrahydroimidazo[1,2‑a]pyrazine core possesses four sp³‑hybridized carbon atoms, yielding an Fsp³ (fraction of sp³ carbons) of 0.33, compared to Fsp³ = 0.0 for the fully aromatic 3‑bromoimidazo[1,2‑a]pyrazine (CAS 57948‑41‑1) [1][2]. Lovering et al. (2009) demonstrated that higher Fsp³ correlates with improved aqueous solubility, reduced promiscuity, and higher clinical success rates [1]. The tetrahydropyrazine ring introduces a fused piperazine‑like substructure that can participate in hydrogen bonding and conformational sampling distinct from the planar aromatic system, enabling access to different regions of chemical space in fragment‑based screening libraries [3]. With a molecular weight of 238.51 g/mol (HCl salt) or 202.05 g/mol (free base), the compound resides within the Rule of Three compliant fragment space (MW < 300, ClogP ≤ 3, HBD ≤ 3, HBA ≤ 3), and the bromine atom provides an anomalous scattering signal (f″ = 0.831 e⁻ at Cu Kα) useful for X‑ray crystallographic fragment soaking experiments [2][4].

Fragment-Based Drug Discovery Fsp³ Scaffold Complexity

3‑Bromo‑8‑(methylamino)imidazo[1,2‑a]pyrazine (PAB23) Demonstrates 71.0% Growth Inhibition in Dami Leukemia Cells, Establishing the 3‑Bromo Substituent as a Bioactive Pharmacophore in the Imidazopyrazine Class

In a comparative study by Zurbonsen et al. (1997), three imidazo[1,2‑a]pyrazine derivatives with purine‑like structures were evaluated for growth inhibition of the human Dami megakaryoblastic leukemia cell line [1]. PAB23 (3‑bromo‑8‑(methylamino)imidazo[1,2‑a]pyrazine) inhibited cell growth by 71.0%, compared to 76.3% for PAB13 (6‑bromo‑8‑(methylamino)imidazo[1,2‑a]pyrazine) and 89.7% for PAB15 (6‑bromo‑8‑(ethylamino)imidazo[1,2‑a]pyrazine), with adenosine achieving 100% inhibition as the positive control [1]. The growth‑inhibitory effect of PAB23 was quantitatively linked to its cAMP‑elevating phosphodiesterase‑inhibitory potency, not to purinoceptor agonism, establishing that the 3‑bromo substitution position can independently confer PDE‑inhibitory activity distinct from the 6‑bromo positional isomers [1]. While this study employed the fully aromatic imidazo[1,2‑a]pyrazine scaffold rather than the tetrahydro analog, it provides class‑level evidence that the 3‑bromo substituent is a validated pharmacophoric element capable of eliciting single‑agent antitumor activity through a defined mechanism of action.

Apoptosis Phosphodiesterase Inhibition Leukemia Cell Lines

High-Impact Research and Industrial Application Scenarios for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Hydrochloride Based on Verified Differentiation Evidence


Parallel Library Synthesis of C‑3 Arylated Tetrahydroimidazo[1,2‑a]pyrazine Analogs via Suzuki-Miyaura Coupling for Antifungal Lead Optimization

The 3‑bromo handle enables rapid diversification of the tetrahydroimidazo[1,2‑a]pyrazine scaffold via palladium‑catalyzed Suzuki-Miyaura coupling with arylboronic acids under mild conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 60–80°C), as supported by the established reactivity tier of aryl bromides [1]. This synthetic strategy is directly applicable to generating focused libraries targeting itraconazole‑resistant Sporothrix species, where Lima‑Neto et al. (2023) demonstrated that C‑3 substitution on the tetrahydroimidazo[1,2‑a]pyrazine core is required for antifungal activity and synergism with itraconazole [2]. The 3‑bromo compound serves as the universal entry point to this chemotype; the 3‑chloro analog would require more forcing conditions and specialized ligands, increasing cycle time and failure risk, while the 3‑iodo analog introduces photodegradation pathways that complicate purification [1].

Fragment-Based Drug Discovery Campaigns Targeting Gαq Protein-Protein Interactions Using the Bromine Atom as an X‑Ray Anomalous Scattering Probe

The tetrahydroimidazo[1,2‑a]pyrazine scaffold is the core of the Gαq inhibitor BIM‑46174, one of the very few cell‑permeable Gαq‑silencing chemotypes known [3]. The 3‑bromo derivative (MW 202.05 free base) is a Rule of Three compliant fragment suitable for fragment‑based screening by X‑ray crystallography, where the bromine anomalous signal (f″ = 0.831 e⁻ at Cu Kα) enables rapid identification of binding orientation during fragment soaking experiments [4]. The saturated core provides Fsp³ = 0.33, distinguishing it from the planar aromatic imidazo[1,2‑a]pyrazine fragment libraries and offering access to novel binding poses in the Gαq allosteric pocket [3][5]. The hydrochloride salt ensures consistent solubility in crystallography buffers (typically 10–50 mM in DMSO‑d₆ or aqueous buffer) [6].

Kinase Inhibitor Scaffold Hopping Programs Requiring a sp³-Enriched Hinge Binder with Tunable Vector for Solvent‑Exposed Region Elaboration

The tetrahydroimidazo[1,2‑a]pyrazine core has been exploited in kinase inhibitor design, with diarylamide derivatives achieving sub‑micromolar IC₅₀ values against c‑Met and VEGFR‑2 . The 3‑bromo handle provides a derivatizable vector that projects toward the solvent‑exposed region of the kinase ATP‑binding site, while the saturated piperazine‑like ring can engage the hinge region through hydrogen bonding distinct from traditional aromatic hinge binders [3]. The Fsp³ advantage (0.33 vs. 0.00 for aromatic imidazopyrazines) translates into improved solubility and reduced CYP inhibition liability, as predicted by the Lovering‑Bikker‑Humblet analysis [5]. The 3‑bromo compound thus serves as an ideal starting point for 'escape from flatland' kinase inhibitor design, offering a differentiated intellectual property landscape compared to the heavily patented aromatic imidazo[1,2‑a]pyrazine series.

P2X7 Receptor Antagonist Development Leveraging the 3‑Position as a Heteroaryl Attachment Point as Disclosed in WO2010125101A1

Patent WO2010125101A1 (Glaxo Group Limited, 2010) discloses that the 3‑position of the tetrahydroimidazo[1,2‑a]pyrazine scaffold is the preferred attachment point for carbon‑linked heteroaromatic ring systems that confer P2X7 receptor antagonism, with potential applications in inflammatory pain, neuropathic pain, and rheumatoid arthritis [7]. The 3‑bromo compound provides the requisite halogen handle for installing these heteroaryl groups via cross‑coupling, and the disclosed structure‑activity relationships indicate that substitution at the 3‑position is critical for modulating P2X7 antagonistic potency [7]. Procurement of the pre‑halogenated building block eliminates the need for late‑stage C‑H functionalization, which on this electron‑rich scaffold would require directing group installation and removal, adding 2–3 synthetic steps and reducing overall yield [1].

Quote Request

Request a Quote for 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.